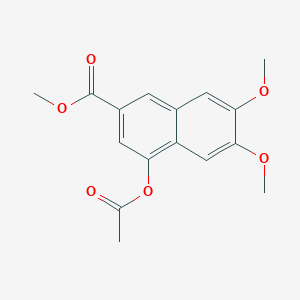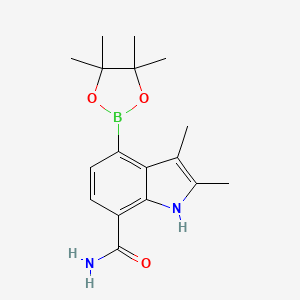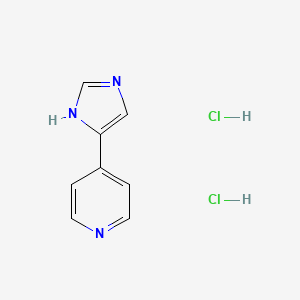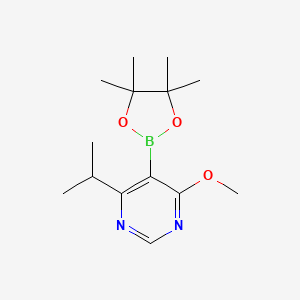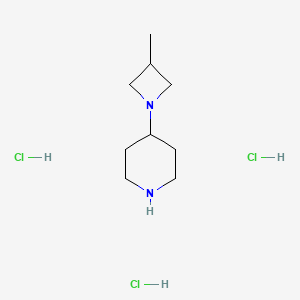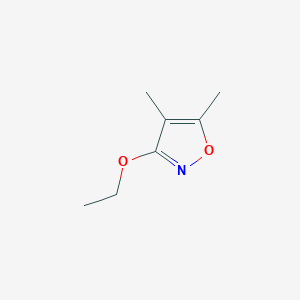
3-Ethoxy-4,5-dimethyl-1,2-oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4,5-dimethyl-1,2-oxazole is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom. This specific compound is characterized by the presence of ethoxy and dimethyl groups at positions 3, 4, and 5 of the oxazole ring, respectively. Oxazoles are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 3-Ethoxy-4,5-dimethyl-1,2-oxazole can be achieved through several methods. One common approach involves the cyclodehydration of β-hydroxy amides using reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane . Another method includes the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .
Chemical Reactions Analysis
3-Ethoxy-4,5-dimethyl-1,2-oxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include manganese dioxide for oxidation, and Deoxo-Fluor® for cyclodehydration . The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of oxazolines can yield oxazoles, while substitution reactions can introduce different functional groups into the oxazole ring .
Scientific Research Applications
3-Ethoxy-4,5-dimethyl-1,2-oxazole has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various heterocyclic compounds . In biology and medicine, oxazole derivatives have been studied for their antimicrobial, anticancer, and anti-inflammatory properties . Additionally, oxazoles are used in the development of new pharmaceuticals and agrochemicals due to their diverse biological activities .
Mechanism of Action
The mechanism of action of 3-Ethoxy-4,5-dimethyl-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups . For example, oxazole derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents .
Comparison with Similar Compounds
3-Ethoxy-4,5-dimethyl-1,2-oxazole can be compared with other similar compounds, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles . These compounds share a similar five-membered ring structure but differ in the position of the nitrogen and oxygen atoms. The unique substitution pattern of this compound, with ethoxy and dimethyl groups, distinguishes it from other oxazole derivatives and contributes to its specific biological activities .
Properties
CAS No. |
127020-26-2 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-ethoxy-4,5-dimethyl-1,2-oxazole |
InChI |
InChI=1S/C7H11NO2/c1-4-9-7-5(2)6(3)10-8-7/h4H2,1-3H3 |
InChI Key |
XVEJAONDLBAHCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NOC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 6-chloro-4-methyl-1H-pyrazolo[4,3-c]pyridine-1-carboxylate](/img/structure/B13924826.png)
![5-Methoxy-2-methyl-[1,1-biphenyl]-3-carboxylicacid](/img/structure/B13924829.png)
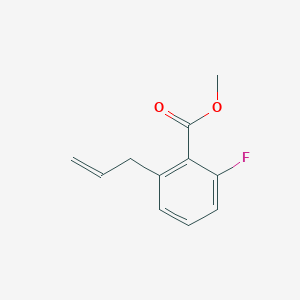
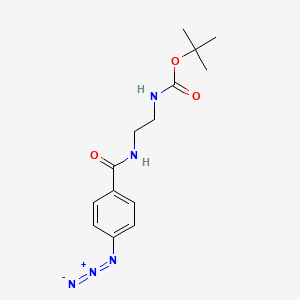
![Methyl 5-bromo-7-methoxypyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B13924865.png)

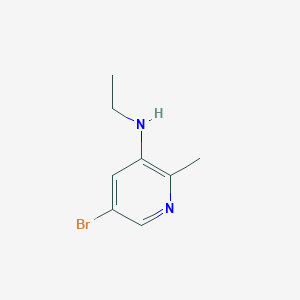
![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
